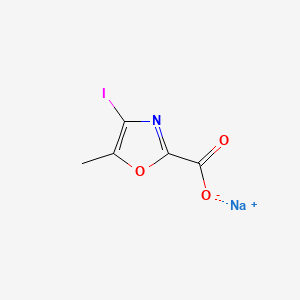
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chlorodifluoromethoxy)benzene-1-sulfonyl chloride (CDMBSC) is an organofluorine compound used in organic synthesis. It is a colorless, volatile liquid with a pungent odor and is soluble in organic solvents. It is synthesized from the reaction of 4-chlorobenzoyl chloride with 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. CDMBSC is used as a reagent in organic synthesis, particularly for the preparation of fluoroalkyl sulfonates.
Mécanisme D'action
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used as a nucleophilic reagent in organic synthesis. It reacts with electrophiles to form an intermediate, which is then attacked by a nucleophile to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent the formation of side products.
Biochemical and Physiological Effects
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to cause any adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is readily available from chemical suppliers. It is also relatively stable, and it is not prone to hydrolysis or oxidation. Additionally, it is soluble in organic solvents, which makes it easy to work with.
However, there are also some limitations to using 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in laboratory experiments. It is volatile and has a strong odor, which can be unpleasant for some people. Additionally, it is corrosive and can cause skin irritation if it comes into contact with the skin.
Orientations Futures
There are several potential future directions for the use of 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride in scientific research. It could be used in the synthesis of new fluorinated polymers, which could be used in a variety of applications. Additionally, it could be used in the synthesis of new fluorinated organosilanes, which could be used in the synthesis of a variety of materials. Finally, it could be used in the synthesis of new fluoroalkyl sulfonates, which could be used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.
Méthodes De Synthèse
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is synthesized from the reaction of 4-chlorobenzoyl chloride and 1,1-difluoro-2-chloroethane in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction is typically carried out in a three-necked round-bottomed flask equipped with a reflux condenser, a thermometer, and a stirrer. The reaction mixture is stirred and heated to 80°C and the acid catalyst is added. The reaction proceeds for two hours, after which the reaction mixture is cooled to room temperature and the reaction is quenched with water. The product is then extracted with a suitable organic solvent such as dichloromethane or ethyl acetate and the crude product is purified by column chromatography.
Applications De Recherche Scientifique
4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is widely used in scientific research, particularly in the synthesis of fluoroalkyl sulfonates. Fluoroalkyl sulfonates are important building blocks for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is also used in the synthesis of fluorinated polymers, which are used in a variety of applications such as medical devices, coatings, and adhesives. Additionally, 4-(chlorodifluoromethoxy)benzene-1-sulfonyl chloride is used in the synthesis of fluorinated organosilanes, which are used in the synthesis of a variety of materials including ceramics and polymers.
Propriétés
IUPAC Name |
4-[chloro(difluoro)methoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2O3S/c8-7(10,11)14-5-1-3-6(4-2-5)15(9,12)13/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMACYKBLUBOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(F)(F)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl[1-(5-methyl-1,2-oxazol-3-yl)ethyl]amine hydrochloride](/img/structure/B6610994.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![methyl[(1,3-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B6611011.png)
![4-[(2S)-pyrrolidin-2-yl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B6611022.png)
![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)


![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)



![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B6611082.png)